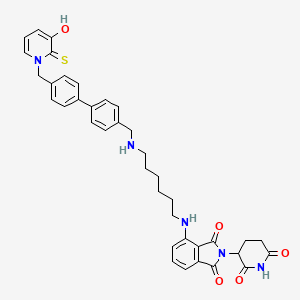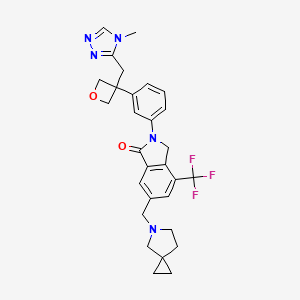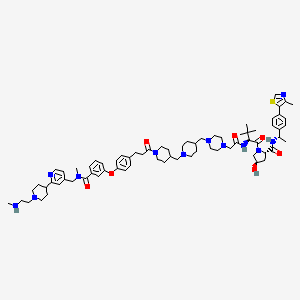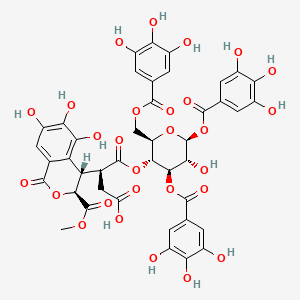
Pro-HD2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pro-HD2 is a selective, PROTAC-based degrader of histone deacetylase 6 (HDAC6). This compound is used primarily in scientific research to study the degradation of HDAC6, which plays a significant role in various cellular processes, including gene expression regulation and protein stability .
Méthodes De Préparation
Pro-HD2 is synthesized through a customized synthesis process. The synthetic route involves the use of specific reagents and conditions to achieve the desired molecular structure. The preparation method includes dissolving the compound in dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes.
Analyse Des Réactions Chimiques
Pro-HD2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.
Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Pro-HD2 has a wide range of scientific research applications, including:
Chemistry: Used to study the degradation of HDAC6 and its effects on gene expression and protein stability.
Biology: Employed in research to understand the role of HDAC6 in cellular processes and its potential as a therapeutic target.
Medicine: Investigated for its potential use in treating diseases related to HDAC6 dysregulation, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new therapeutic agents and in drug discovery research.
Mécanisme D'action
Pro-HD2 exerts its effects by selectively degrading HDAC6 through the PROTAC (proteolysis-targeting chimera) mechanism. This involves the recruitment of an E3 ubiquitin ligase to HDAC6, leading to its ubiquitination and subsequent degradation by the proteasome. The molecular targets of this compound include HDAC6, and the pathways involved are related to protein degradation and gene expression regulation .
Comparaison Avec Des Composés Similaires
Pro-HD2 is unique in its selective degradation of HDAC6. Similar compounds include:
HDAC6-IN-19: An HDAC6 inhibitor with an IC50 of 2.68 nM, which also inhibits HDAC1, HDAC2, and HDAC3.
J27644: A potent HDAC inhibitor that mitigates TGF-β-induced pulmonary fibrosis.
HDAC6-IN-21: An irreversible inhibitor of HDAC6.
These compounds share similarities in targeting HDAC6 but differ in their mechanisms of action and specificity.
Propriétés
Formule moléculaire |
C38H39N5O5S |
|---|---|
Poids moléculaire |
677.8 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-[6-[[4-[4-[(3-hydroxy-2-sulfanylidenepyridin-1-yl)methyl]phenyl]phenyl]methylamino]hexylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C38H39N5O5S/c44-32-9-6-22-42(38(32)49)24-26-12-16-28(17-13-26)27-14-10-25(11-15-27)23-39-20-3-1-2-4-21-40-30-8-5-7-29-34(30)37(48)43(36(29)47)31-18-19-33(45)41-35(31)46/h5-17,22,31,39-40,44H,1-4,18-21,23-24H2,(H,41,45,46) |
Clé InChI |
HIHPXBIPWILQLR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNCC4=CC=C(C=C4)C5=CC=C(C=C5)CN6C=CC=C(C6=S)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate](/img/structure/B12370814.png)








